1-(2-(5-甲氧基-2-甲基-1H-吲哚-3-基)乙基)-3-(3-甲氧基苯基)-1-(噻吩-2-基甲基)硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

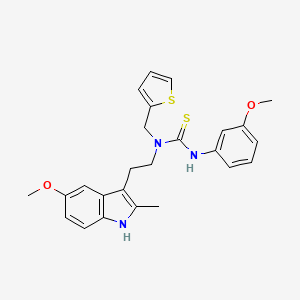

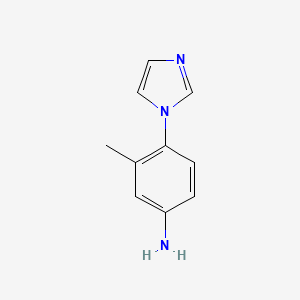

The compound is a thiourea derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms. The specific compound mentioned includes additional functional groups such as methoxyphenyl and methoxyindolyl groups, which may contribute to its unique chemical and biological properties.

Synthesis Analysis

While the exact synthesis of the compound is not detailed in the provided papers, similar thiourea derivatives have been synthesized through a sequence of reactions starting from appropriate esters. For instance, the synthesis of N-(methoxycarbonylthienylmethyl)thioureas involved radical bromination, substitution reactions, deprotection, and the formation of isothiocyanates followed by the addition of ammonia . This method could potentially be adapted for the synthesis of the compound by using the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Thiourea derivatives often adopt specific configurations around the sulfur atom, which can influence their chemical behavior and interaction with biological targets. For example, a related compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, was found to adopt a syn-anti-configuration around the sulfur atom . This configuration could be relevant to the compound , as the spatial arrangement of the substituents can affect its molecular interactions and stability.

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions due to their reactive thiocarbonyl group. They can form bonds with metal ions, interact with nucleic acids, and undergo transformations under different chemical conditions. The interaction of thiourea derivatives with DNA has been studied, with one compound showing the ability to bind to B-DNA with significant binding energy . This suggests that the compound may also interact with biological macromolecules in a similar manner.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can be influenced by their molecular structure. Computational studies, such as Density Functional Theory (DFT), can provide insights into properties like chemical potential, hardness, ionization energy, and electron affinity . These properties are essential for understanding the reactivity and stability of the compound. Additionally, the cytotoxic nature of thiourea derivatives can be assessed using assays such as the MTT assay, which measures the compound's ability to inhibit cell growth .

科学研究应用

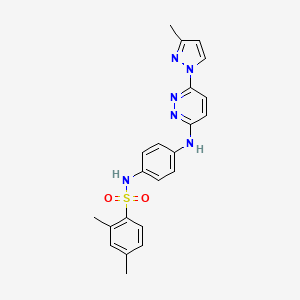

抗增殖活性和肿瘤选择性: 硫脲衍生物已显示出显着的抗增殖活性和肿瘤细胞选择性, 使它们成为癌症治疗的潜在候选者。例如, 在 C-5 位含有烷基链的衍生物对各种肿瘤细胞类型表现出显着的活性, 包括白血病、淋巴瘤以及前列腺、肾脏和肝癌肿瘤细胞。这些化合物优先抑制特定肿瘤细胞的增殖, 表现出 500 至 1000 倍的肿瘤细胞选择性。它们的作用方式和肿瘤选择性可以为开发新的治疗剂提供有价值的见解 (Thomas 等人, 2017).

分子对接和 DNA 结合: 涉及硫脲衍生物的研究还探索了它们在分子水平上的相互作用, 例如 DNA 结合能力和计算模型。分子对接研究可以揭示硫脲化合物与生物靶标相互作用的潜力, 这对于设计具有特定作用的药物至关重要。例如, 对硫脲衍生物对癌细胞系的 DNA 结合特性和细胞毒性的研究提供了它们作为抗癌剂的潜力的见解。此类研究强调了这些化合物在理解药物-DNA 相互作用及其对药物设计的影响方面的相关性 (Mushtaque 等人, 2016).

抗菌活性: 合成和评估硫脲衍生物的抗菌特性是另一个活跃的研究领域。对耐甲氧西林金黄色葡萄球菌 (MRSA) 和其他细菌菌株表现出抑菌活性的化合物表明了硫脲衍生物作为新型抗生素的潜力。研究这些化合物的构效关系可以导致开发出具有特定作用机制的新型抗菌剂, 以解决日益严重的抗生素耐药性问题 (Dolan 等人, 2016).

属性

IUPAC Name |

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(thiophen-2-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2S2/c1-17-22(23-15-20(30-3)9-10-24(23)26-17)11-12-28(16-21-8-5-13-32-21)25(31)27-18-6-4-7-19(14-18)29-2/h4-10,13-15,26H,11-12,16H2,1-3H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQXFOSSPSZRLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CS3)C(=S)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(thiophen-2-ylmethyl)thiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Dichloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2547915.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methylbenzenecarboxamide](/img/structure/B2547918.png)

![2-[(3As,9aR)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrol-2-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2547921.png)

![6-Tert-butyl-2-[1-[2-(2-methoxy-4-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2547922.png)

![2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2547923.png)

![3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B2547928.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide](/img/structure/B2547930.png)